molecular formula C9H10N2O3 B1308454 2-(Dimethylamino)-5-nitrobenzaldehyde CAS No. 34601-40-6

2-(Dimethylamino)-5-nitrobenzaldehyde

Cat. No. B1308454
CAS RN: 34601-40-6
M. Wt: 194.19 g/mol
InChI Key: NBISLQQKJKDSRO-UHFFFAOYSA-N
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Description

The compound is a derivative of benzaldehyde, which is an aromatic aldehyde. It has a nitro group (-NO2) at the 5th position and a dimethylamino group (-N(CH3)2) at the 2nd position on the benzene ring .


Synthesis Analysis

While specific synthesis methods for “2-(Dimethylamino)-5-nitrobenzaldehyde” are not available, similar compounds such as 2-dimethylaminoethyl methacrylate have been synthesized through free radical graft polymerization .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a nitro group (-NO2) at the 5th position and a dimethylamino group (-N(CH3)2) at the 2nd position .

Scientific Research Applications

Application 1: Inhibition of Pathogenic Bacteria

  • Summary of the Application : The study focuses on the use of Poly [2- (dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate]nanogel for the inhibition of pathogenic bacteria .
  • Methods of Application : The polymer was synthesized through free-radical polymerization. Several parameters of the polymerization process were studied, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
  • Results or Outcomes : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .

Application 2: Mimicking the Behavior of Proteins in Aqueous Solutions

  • Summary of the Application : The research focuses on multicomponent, statistical, methacrylate-based copolymers that potentially mimic the behavior of proteins in aqueous solutions .
  • Methods of Application : The synthesis of these synthetic macromolecules was achieved via a one-pot reversible addition fragmentation chain transfer (RAFT) polymerization .
  • Results or Outcomes : The behavior of these polymers in aqueous solutions was studied by dynamic (DLS) and electrophoretic light scattering (ELS) and fluorescence spectroscopy (FS), providing vital information concerning their self-assembly and the structure of the formed aggregates .

properties

IUPAC Name

2-(dimethylamino)-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBISLQQKJKDSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401285
Record name 2-(dimethylamino)-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-5-nitrobenzaldehyde

CAS RN

34601-40-6
Record name 2-(dimethylamino)-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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